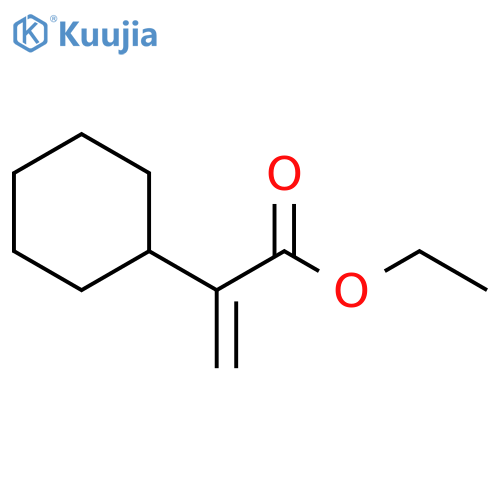Cas no 7697-58-7 (ethyl 2-cyclohexylprop-2-enoate)

7697-58-7 structure
商品名:ethyl 2-cyclohexylprop-2-enoate
ethyl 2-cyclohexylprop-2-enoate 化学的及び物理的性質
名前と識別子
-
- Cyclohexaneacetic acid, α-methylene-, ethyl ester
- ethyl 2-cyclohexylprop-2-enoate
- 7697-58-7
- SCHEMBL2999018
- EN300-1296542
-
- インチ: 1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h10H,2-8H2,1H3
- InChIKey: FTNCIMPTQZXPJC-UHFFFAOYSA-N
- ほほえんだ: C1(C(=C)C(OCC)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 182.130679813g/mol
- どういたいしつりょう: 182.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 0.966±0.06 g/cm3(Predicted)
- ふってん: 115 °C(Press: 20 Torr)
ethyl 2-cyclohexylprop-2-enoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296542-250mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 250mg |
$999.0 | 2023-09-30 | ||
| Enamine | EN300-1296542-5000mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 5000mg |
$3147.0 | 2023-09-30 | ||
| Enamine | EN300-1296542-5.0g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 5g |
$3147.0 | 2023-06-06 | ||
| Enamine | EN300-1296542-1.0g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 1g |
$1086.0 | 2023-06-06 | ||
| Enamine | EN300-1296542-0.25g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 0.25g |
$999.0 | 2023-06-06 | ||
| Enamine | EN300-1296542-10.0g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 10g |
$4667.0 | 2023-06-06 | ||
| Enamine | EN300-1296542-2500mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 2500mg |
$2127.0 | 2023-09-30 | ||
| Enamine | EN300-1296542-0.5g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 0.5g |
$1043.0 | 2023-06-06 | ||
| Enamine | EN300-1296542-2.5g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 2.5g |
$2127.0 | 2023-06-06 | ||
| Enamine | EN300-1296542-500mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 500mg |
$1043.0 | 2023-09-30 |
ethyl 2-cyclohexylprop-2-enoate 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
7697-58-7 (ethyl 2-cyclohexylprop-2-enoate) 関連製品
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 624-75-9(Iodoacetonitrile)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
